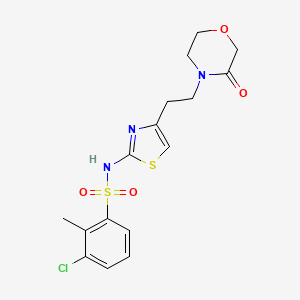

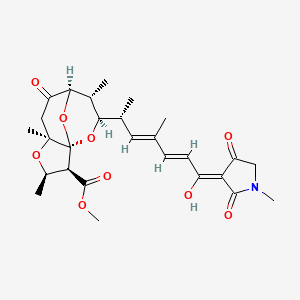

![molecular formula C17H15Cl2NO2 B606498 [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate

Overview

Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another method involves the reaction of amines with chloroformates .Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (NHCOO-) attached to an indene ring and a dichlorophenyl group .Chemical Reactions Analysis

Carbamates, in general, can undergo hydrolysis to form amines and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon .Scientific Research Applications

Antineoplastic Activity

- Synthesis and Antineoplastic Activity : A compound related to "[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate" was synthesized and its antineoplastic activities were evaluated against murine lymphocytic leukemia and melanocarcinoma. The study highlights the potential of such compounds in cancer treatment (Anderson, Chang, & McPherson, 1983).

Molecular Conformation Analysis

- Molecular Conformation in Crystal Structures : The molecular conformation of a racemic indan derivative closely related to the subject compound was analyzed using X-ray diffraction, providing insights into its crystal structure and potential applications in material science (Doriguetto et al., 2009).

Synthesis of New Compounds

- Development of New Spiro Compounds : Research on the synthesis of new spiro compounds containing a carbamate group, which may include derivatives of "this compound," has implications for pharmaceutical and material science applications (Velikorodov et al., 2010).

Anticancer Agents Development

- Novel Anticancer Agents : The synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents, which may include derivatives of the compound , indicates its potential use in developing new anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).

Herbicide Transformation

- Transformation in Soil : A study on the transformation of a similar herbicide in soil, including the formation of 3,4-dichloroaniline and other compounds, suggests potential environmental implications and applications in agricultural science (Bartha & Pramer, 1969).

Pesticide Toxicity

- Evaluation of Toxicity in Insecticides : Research on the toxicity of multisubstituted chloro- and methyl-phenyl N-methylcarbamates to insects, including derivatives of the subject compound, informs their use and safety in pest control (Metcalf, Fuertes-Polo, & Fukuto, 1963).

Synthesis of Polyheterocyclic Compounds

- New Polyheterocyclic Compounds : The synthesis of new polyheterocyclic compounds based on chalcones, which may include derivatives of the subject compound, highlights its role in developing novel chemical entities (Velikorodov et al., 2019).

Alzheimer's Disease Research

- Design of Multifunctional Cholinesterase Inhibitors : A study focused on designing new compounds containing indanone and carbamate moieties for Alzheimer's disease treatment, highlighting the potential of these compounds in neurodegenerative disease research (Shahrivar-Gargari et al., 2021).

Mechanism of Action

Target of Action

CAY10443, also known as [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate, primarily targets the apoptosome , a multimeric complex that includes caspase-9 , Apaf-1 , and other components . The apoptosome plays a crucial role in the initiation of apoptosis, a form of programmed cell death .

Mode of Action

CAY10443 activates apoptosis by binding to one or more components of the apoptosome . In a cell-free, multi-component assay, it activated caspase-3 with an EC50 of 5 µM . Caspase-3 is a critical executioner of apoptosis, cleaving cellular components necessary for cell survival .

Biochemical Pathways

The primary biochemical pathway affected by CAY10443 is the apoptotic pathway . Upon activation by CAY10443, the apoptosome triggers the release of cytochrome c from the mitochondria . This release initiates a cascade of events leading to apoptosis, including the activation of caspase-9 and subsequently caspase-3 .

Pharmacokinetics

Its solubility information suggests that it is soluble in dmso and dmf, which may influence its bioavailability .

Result of Action

The activation of the apoptotic pathway by CAY10443 leads to programmed cell death . This is characterized by a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and the formation of apoptotic bodies . These apoptotic bodies are then phagocytosed by surrounding cells, preventing the release of potentially harmful substances into the surrounding tissue .

Action Environment

Future Directions

Biochemical Analysis

Biochemical Properties

CAY10443 plays a role in biochemical reactions, particularly in the process of apoptosis . It interacts with components of the apoptosome, a multimeric complex that includes caspase-9, Apaf-1, and other components . The nature of these interactions involves the activation of caspase-3 in a cell-free, multi-component assay .

Cellular Effects

CAY10443 influences cell function by triggering apoptosis, a process of programmed cell death . This impact on cell signaling pathways, gene expression, and cellular metabolism leads to the death of the cell .

Molecular Mechanism

The molecular mechanism of action of CAY10443 involves its binding to one or more components of the apoptosome . This binding activates the apoptosis machinery, leading to changes in gene expression and ultimately, cell death .

Temporal Effects in Laboratory Settings

Its role as an apoptotic activator suggests potential long-term effects on cellular function .

Properties

IUPAC Name |

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKERQCMQSBFFKX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)